5-Methylhexahydro-2-isoindolineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexahydro-2-isoindolineethanol is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a hexahydroisoindoline ring system with a methyl group and an ethanol group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexahydro-2-isoindolineethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoindoline derivative using a suitable reducing agent. For example, the reduction of 5-Methyl-2-isoindolineone with sodium borohydride in methanol can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylhexahydro-2-isoindolineethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted isoindoline derivatives
Wissenschaftliche Forschungsanwendungen
5-Methylhexahydro-2-isoindolineethanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methylhexahydro-2-isoindolineethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-isoindolineone: A precursor in the synthesis of 5-Methylhexahydro-2-isoindolineethanol.
Hexahydroisoindoline: A structurally related compound with similar chemical properties.
Isoindoline derivatives: A class of compounds with diverse biological activities and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a hexahydroisoindoline ring system with a methyl group and an ethanol group makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63023-82-5 |
---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
2-(5-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanol |
InChI |
InChI=1S/C11H21NO/c1-9-2-3-10-7-12(4-5-13)8-11(10)6-9/h9-11,13H,2-8H2,1H3 |
InChI-Schlüssel |
COKYWGMQUAMRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2CN(CC2C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.